

# Physical and chemical properties of Methyl 4-benzenesulfonamidobenzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 4-benzenesulfonamidobenzoate

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## An In-depth Technical Guide to Methyl 4-benzenesulfonamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 4-benzenesulfonamidobenzoate**, a compound of interest in chemical research and potentially in drug development. This document details its structural characteristics, spectroscopic data, and synthetic methodologies, presenting quantitative information in accessible formats and outlining experimental protocols.

## Core Physical and Chemical Properties

**Methyl 4-benzenesulfonamidobenzoate** is a sulfonamide derivative with the molecular formula  $C_{14}H_{13}NO_4S$ .<sup>[1]</sup> Its structure features a methyl benzoate moiety linked to a benzenesulfonyl group via a sulfonamide bridge.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>4</sub> S	[1]
Molecular Weight	291.32 g/mol	[1]
CAS Number	107920-79-6	[1]
Melting Point	Not explicitly reported; related compounds melt in the 80-190 °C range.	[2]
Boiling Point	Data not available.	
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone; limited solubility in non-polar solvents like hexane.	[3]

## Spectroscopic and Structural Characterization

The structural integrity of **Methyl 4-benzenesulfonamidobenzoate** is typically confirmed using a combination of spectroscopic and crystallographic techniques.

### Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
Sulfonamide N-H	Stretching	3350 - 3140[1]
Ester C=O	Stretching	1730 - 1715[1]
Sulfonyl S=O	Asymmetric Stretching	1350 - 1310[1]
Sulfonyl S=O	Symmetric Stretching	1155 - 1140[1]
Aromatic C=C	Stretching	1600 - 1450[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Both <sup>1</sup>H and <sup>13</sup>C NMR are instrumental in elucidating the molecular structure. The electron-withdrawing nature of the sulfonyl and carbomethoxy groups influences the chemical shifts of adjacent protons and carbons, causing them to appear downfield.[1]

<sup>1</sup>H NMR: The spectrum is characterized by distinct doublets for the aromatic protons of the two para-substituted benzene rings. A sharp singlet is expected for the methyl ester protons, and a potentially broad signal for the sulfonamide N-H proton.[1]

<sup>13</sup>C NMR: The proton-decoupled spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. Due to the symmetry of the para-substituted rings, fewer signals than the total number of aromatic carbons are expected.[1]

## X-ray Crystallography

In the solid state, molecules of **Methyl 4-benzenesulfonamidobenzoate** are organized through various non-covalent interactions, with N-H...O hydrogen bonds playing a crucial role in forming centrosymmetric dimers.[1] The overall crystal packing is dictated by the interplay of these hydrogen bonds and other weak interactions, leading to a stable three-dimensional network.[1]

## Synthesis of Methyl 4-benzenesulfonamidobenzoate

The most common method for synthesizing **Methyl 4-benzenesulfonamidobenzoate** is through the reaction of a primary amine with a sulfonyl chloride.[1] Specifically, it involves the

reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride.<sup>[1]</sup>

## Experimental Protocol: General Synthesis of Sulfonamides

This protocol is a general procedure that can be adapted for the synthesis of **Methyl 4-benzenesulfonamidobenzoate**.

Materials:

- Methyl 4-aminobenzoate
- Benzenesulfonyl chloride
- Pyridine or other suitable base
- Dichloromethane or other suitable solvent
- Hydrochloric acid (for workup)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for elution)

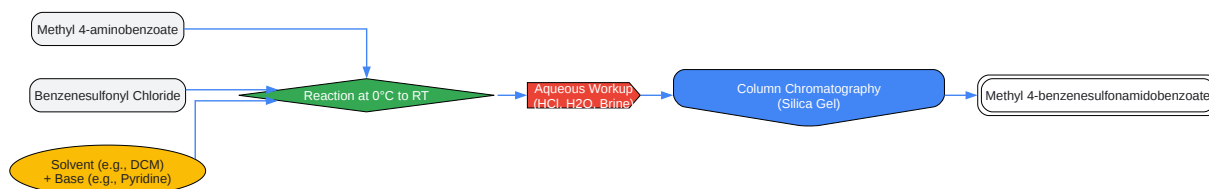
Procedure:

- In a round-bottom flask, dissolve methyl 4-aminobenzoate in the chosen solvent.
- Add the base (e.g., pyridine) to the solution and cool the mixture in an ice bath.
- Slowly add benzenesulfonyl chloride to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).<sup>[1]</sup>
- Upon completion, quench the reaction with dilute hydrochloric acid.

- Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- Characterize the purified product using IR and NMR spectroscopy.

## Visualizations

### Synthesis Workflow



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Caption: General workflow for the synthesis of **Methyl 4-benzenesulfonamidobenzoate**.

## Molecular Structure and Intermolecular Interactions

Caption: Intermolecular hydrogen bonding in **Methyl 4-benzenesulfonamidobenzoate**.

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applications, further experimental validation is recommended.

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- To cite this document: BenchChem. [Physical and chemical properties of Methyl 4-benzenesulfonamidobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182461#physical-and-chemical-properties-of-methyl-4-benzenesulfonamidobenzoate]

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